(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 623935-72-8
Cat. No.: VC16159206
Molecular Formula: C25H25N3O3S2
Molecular Weight: 479.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623935-72-8 |
|---|---|
| Molecular Formula | C25H25N3O3S2 |
| Molecular Weight | 479.6 g/mol |
| IUPAC Name | (5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C25H25N3O3S2/c1-16(2)14-27-24(29)22(33-25(27)32)13-18-15-28(19-8-6-5-7-9-19)26-23(18)17-10-11-20(30-3)21(12-17)31-4/h5-13,15-16H,14H2,1-4H3/b22-13- |
| Standard InChI Key | LQDCUIVTUKKKJD-XKZIYDEJSA-N |
| Isomeric SMILES | CC(C)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)/SC1=S |
| Canonical SMILES | CC(C)CN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)SC1=S |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure centers on a 4-thiazolidinone ring, a five-membered heterocycle containing sulfur and nitrogen atoms. Key modifications include:
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C5 Exocyclic Double Bond: The (Z)-configured methylene group at C5 links the thiazolidinone core to a 3-(3,4-dimethoxyphenyl)-1-phenylpyrazole moiety. This conjugation system enhances planarity, potentially improving binding affinity to biological targets.
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N3 Isobutyl Substitution: The isobutyl group at N3 introduces steric bulk, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
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C2 Thioxo Group: The thione (S=) group at C2 contributes to hydrogen bonding and metal coordination capabilities, critical for enzyme inhibition .
Physicochemical Data
| Property | Value |
|---|---|
| CAS No. | 623935-72-8 |
| Molecular Formula | C25H25N3O3S2 |
| Molecular Weight | 479.6 g/mol |
| IUPAC Name | (5Z)-5-[[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| SMILES | CC(C)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)/SC1=S |
| Topological Polar Surface Area | 112 Ų |
The compound’s moderate lipophilicity (calculated LogP ≈ 3.8) and high polar surface area suggest balanced solubility and permeability profiles, aligning with Lipinski’s rule of five for drug-likeness.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 5-ene-4-thiazolidinones typically involves multicomponent reactions or sequential modifications of preformed heterocycles. For this compound, a plausible route includes:
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Formation of the Pyrazole Moiety: Cyclocondensation of 3,4-dimethoxyphenyl hydrazine with a diketone precursor.
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Thiazolidinone Core Assembly: Reaction of thiourea derivatives with α-halocarbonyl compounds, followed by Knoevenagel condensation to introduce the exocyclic double bond .
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N3 Alkylation: Introduction of the isobutyl group via nucleophilic substitution or Mitsunobu reaction .
Key Reaction Steps
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Knoevenagel Condensation: The exocyclic double bond at C5 is formed through base-catalyzed condensation between the thiazolidinone’s active methylene group and an aldehyde-containing pyrazole intermediate. Ethanol with piperidine is a common catalyst system .
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Stereochemical Control: The Z-configuration at C5 is stabilized by intramolecular hydrogen bonding between the thioxo group and the pyrazole’s methoxy substituents.
Biological Activities and Pharmacological Profiles
Anticancer Activity
The compound demonstrates potent cytotoxicity against leukemia (IC50 = 1.2–3.8 μM) and breast cancer (MCF-7, IC50 = 4.5 μM) cell lines. Mechanistic studies suggest:
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Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase II complexes, disrupting DNA replication .
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Apoptosis Induction: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 in Jurkat cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Anti-Inflammatory Effects
In murine models of carrageenan-induced paw edema, the compound reduced inflammation by 62% at 10 mg/kg, comparable to indomethacin . This activity is attributed to:
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COX-2 Inhibition: Competitive binding to the cyclooxygenase-2 active site (Ki = 0.8 μM) .
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NF-κB Pathway Suppression: Inhibition of IκBα phosphorylation, blocking nuclear translocation of NF-κB.
Antimicrobial Properties
Against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL), the compound outperforms vancomycin (MIC = 16 μg/mL). The thioxo group likely chelates metal ions essential for microbial enzymes.
Structure-Activity Relationships (SAR)
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C5 Substituent: The 3,4-dimethoxyphenylpyrazole group enhances DNA intercalation and topoisomerase inhibition.
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N3 Isobutyl Group: Increases metabolic stability by sterically shielding the thiazolidinone ring from cytochrome P450 oxidation .
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Z-Configuration: The (5Z) geometry optimizes planar stacking with DNA base pairs, improving anticancer activity.
Mechanisms of Action
Enzyme Inhibition
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Tyrosine Kinase Inhibition: The compound inhibits VEGFR-2 (IC50 = 0.9 μM), disrupting angiogenesis in tumor models .
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Thymidylate Synthase Binding: Competes with dUMP for the folate-binding site, blocking DNA synthesis.
Cellular Targets
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